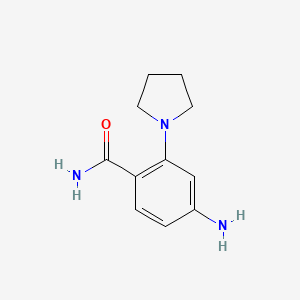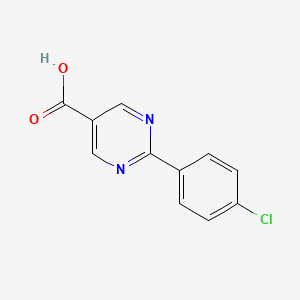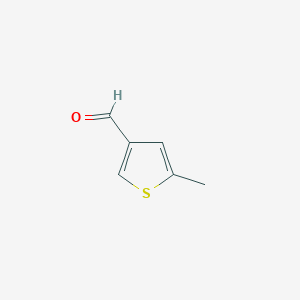
(2-Iodo-benzyl)-isopropyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Iodo-benzyl)-isopropyl-amine” is a chemical compound with the molecular formula C10H14IN . It has potential applications in medical, environmental, and industrial research. In medical research, it may have a role in drug development as a potential therapeutic agent for psychiatric and neurological disorders.
Synthesis Analysis
The synthesis of “this compound” could involve several steps. One possible method involves the amination (arylation) of aromatic aldehydes . This process uses 2-amino-2-phenylpropanoate salts as the amine source and results in a variety of arylmethylamines . Another method involves the oxidation of primary amines to carbonyl compounds .Wissenschaftliche Forschungsanwendungen
Brain Imaging Studies
(Winchell, Baldwin, & Lin, 1980) explored the use of iodophenylalkyl amines labeled with I-123, such as (2-Iodo-benzyl)-isopropyl-amine, for brain studies in rats. They found that halogenating the ring structure of amines like this compound results in higher brain concentration than non-halogenated compounds, making it promising for brain imaging.
Synthetic Chemistry and Catalysis
(Fu & Huang, 2008) demonstrated the synthesis of compounds using this compound through electrophilic cyclization, showing its utility in synthetic chemistry. Similarly, (Murugesan et al., 2020) and (Liu et al., 2020) discussed the use of this compound in catalytic reductive aminations, highlighting its role in the cost-effective production of various amines.
Pharmaceutical and Agrochemical Applications
Research by (Gast et al., 1993) and (Gathirwa & Maki, 2012) utilized this compound in the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals.
Advances in Amination Methods
Studies like (Khatua et al., 2022), (Zhang et al., 2009), and (Both et al., 2016) have shown the application of this compound in various amination processes, contributing to the development of more efficient and environmentally friendly methods for synthesizing amines.
Eigenschaften
IUPAC Name |
N-[(2-iodophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRNDDHECCPFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)



![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)

